3-Bromo-6-iodoimidazo[1,2-a]pyrazine
Description
3-Bromo-6-iodoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound featuring a fused imidazole-pyrazine core with bromine and iodine substituents at positions 3 and 6, respectively.
Properties
Molecular Formula |
C6H3BrIN3 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
3-bromo-6-iodoimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-10-6-2-9-5(8)3-11(4)6/h1-3H |
InChI Key |
UQBHZLWVKFSURK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodoimidazo[1,2-a]pyrazine typically involves the bromination and iodination of imidazo[1,2-a]pyrazine. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions using appropriate safety measures and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-iodoimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly employed in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Drug Discovery
The compound is being investigated as a pharmacophore in drug discovery due to its potential to interact with specific biological targets. Its unique structure allows for the exploration of various structure-activity relationships (SAR), which can lead to the development of new therapeutic agents.
Antiviral Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazine exhibit antiviral activity against several viruses. For instance, compounds related to this structure have shown sub-nanomolar activity against arenaviruses, suggesting that 3-bromo-6-iodoimidazo[1,2-a]pyrazine may also possess similar antiviral properties .
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated the compound's effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). The minimum inhibitory concentration (MIC) values reported are as low as 0.006 μM, highlighting its potential as a new therapeutic agent for tuberculosis .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting signaling pathways involved in cell survival and proliferation. The IC50 values for several derivatives were determined to be below 150 μM, indicating promising anticancer properties .
Industrial Applications
Advanced Materials and Specialty Chemicals
The compound is utilized in the synthesis of advanced materials and specialty chemicals due to its unique structural features. Its reactivity allows for modifications that can tailor materials for specific industrial applications.
Case Study 1: Antimicrobial Efficacy Against MDR-TB
A series of experiments evaluated the efficacy of this compound against MDR-TB strains. Results indicated that it had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
Researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The results highlighted its selective targeting of cancer cells without significant harm to normal cells.
Structure-Activity Relationship Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazo and pyrazine rings can significantly impact potency and selectivity against different biological targets.
Table 2: Structure-Activity Relationship Insights
| Compound Modification | Observed Effect |
|---|---|
| Bromine at C3 | Enhanced binding affinity |
| Iodine at C6 | Increased anticancer activity |
| Substituents at C2 and C6 | Improved potency against Mtb |
Mechanism of Action
The mechanism of action of 3-Bromo-6-iodoimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting desired effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in halogen type, substituent positions, and additional functional groups. These variations significantly influence their chemical behavior and applications:
Key Observations:
- Substituent Position : Bromine at C6 (vs. C8) in imidazo[1,2-a]pyrazines improves fluorescence quantum yield in aggregated states .
- Functional Groups: Amino groups at C2 (e.g., 6-Bromoimidazo[1,2-a]pyrazin-2-amine) enhance binding to kinase targets like CDK9 via hydrogen bonding .
Optical and Electronic Properties
- Fluorescence : Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines show deep blue emission (λem ~450 nm) in solid states, enhanced by electron-withdrawing groups (e.g., Br, I) at C6 .
- OLED Applications: Compounds like 8c and 8i () demonstrate blue-shifted emission in nanoaggregates, making them candidates for organic semiconductors .
Biological Activity
3-Bromo-6-iodoimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHBrI N |
| Molecular Weight | 323.92 g/mol |
| IUPAC Name | This compound |
| InChI Key | UQBHZLWVKFSURK-UHFFFAOYSA-N |
The compound features both bromine and iodine substituents on the imidazo[1,2-a]pyrazine core, which can significantly influence its reactivity and biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of imidazo[1,2-a]pyrazine derivatives. For instance, a related compound demonstrated sub-nanomolar activity against various arenaviruses, indicating that modifications to the imidazo core can enhance antiviral efficacy. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the 6-position can improve binding affinity to viral targets, suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
The antibacterial properties of imidazo[1,2-a]pyrazine derivatives have also been investigated. A series of compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms like bromine and iodine was found to enhance the antimicrobial potency of these compounds . This suggests that this compound could be a candidate for developing new antibacterial agents.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The halogen substituents may enhance the compound's binding affinity and selectivity towards these targets. This modulation can lead to alterations in biological pathways relevant to disease processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Various studies have shown that:
- Substitution Patterns : Modifications at different positions on the imidazo ring can lead to significant changes in biological activity. For instance, compounds with additional nitrogen atoms or varying halogen substitutions often exhibit enhanced potency against viral targets .
- Comparative Analysis : When compared to similar compounds like 6-bromo-3-iodoimidazo[1,2-a]pyridine, this compound displays unique reactivity due to its specific halogenation pattern .
Case Studies and Research Findings
A notable study explored the antiviral effects of related imidazo derivatives against arenaviruses. The results indicated that certain analogs exhibited EC50 values in the low nanomolar range, showcasing their potential as broad-spectrum antiviral agents . Furthermore, research into their antibacterial properties revealed effective inhibition against a range of pathogenic bacteria, supporting their therapeutic potential in infectious diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
